

# Application Note: Measuring the Synergy of CG-806 and Venetoclax

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## Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

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## Introduction

**CG-806** (luxeptinib) is a potent, non-covalent, oral inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK).<sup>[1]</sup> It has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), irrespective of FLT3 mutational status, by inducing cell cycle arrest and apoptosis.<sup>[2][3]</sup> Venetoclax is a selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.<sup>[4][5][6]</sup> By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of apoptosis in cancer cells that overexpress BCL-2.<sup>[4][5][6]</sup>

The combination of a FLT3 inhibitor with a BCL-2 inhibitor has a strong mechanistic rationale for achieving synergistic anti-cancer effects, particularly in hematologic malignancies.<sup>[7][8][9][10][11][12][13]</sup> FLT3 signaling can upregulate the expression of anti-apoptotic proteins like Mcl-1. Inhibition of FLT3 by **CG-806** can lead to the downregulation of Mcl-1, thereby increasing the dependence of cancer cells on BCL-2 for survival.<sup>[7]</sup> This increased reliance on BCL-2 makes the cells more susceptible to apoptosis induction by venetoclax. Preclinical studies have indeed shown that combining FLT3 inhibitors with venetoclax results in synergistic cytotoxicity in AML cells.<sup>[7][8][9][10][11][12][13][14]</sup> This application note provides detailed protocols for measuring the synergy between **CG-806** and venetoclax in cancer cell lines.

## Key Experimental Protocols

# Cell Viability Assay to Determine IC50 Values and Synergy

This protocol is designed to assess the effect of **CG-806** and venetoclax, alone and in combination, on the viability of cancer cells. The half-maximal inhibitory concentration (IC50) for each drug will be determined, and these values will be used to design the synergy experiments.

## Materials:

- Cancer cell lines (e.g., MV4-11 for FLT3-ITD AML)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **CG-806** (LUXEPTINIB)
- Venetoclax
- DMSO (for drug dissolution)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

## Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate overnight.
- Drug Preparation: Prepare stock solutions of **CG-806** and venetoclax in DMSO. Create serial dilutions of each drug in complete medium.
- Single-Agent Treatment (IC50 Determination):
  - Treat the cells with increasing concentrations of **CG-806** or venetoclax alone.

- Include a vehicle control (DMSO-treated) group.
- Incubate for 72 hours.
- Combination Treatment (Synergy Assessment):
  - Treat the cells with a matrix of concentrations of **CG-806** and venetoclax in a constant ratio (e.g., based on the ratio of their IC50 values).
  - Incubate for 72 hours.
- Cell Viability Measurement:
  - Equilibrate the plate to room temperature.
  - Add 100 µL of CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC50 values for each drug using non-linear regression analysis.
  - Analyze the synergy of the drug combination using the Chou-Talalay method to calculate the Combination Index (CI).[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by **CG-806** and venetoclax, alone and in combination.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **CG-806**
- Venetoclax
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with **CG-806**, venetoclax, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 48 hours. Include a vehicle control.
- Cell Harvesting and Staining:
  - Harvest the cells and wash with cold PBS.
  - Resuspend the cells in 1X Binding Buffer.
  - Add Annexin V-FITC and PI to the cell suspension.
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.
  - Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the effect of the drug combination on the expression levels of key proteins involved in the apoptotic pathway.

### Materials:

- Cancer cell lines
- Complete cell culture medium
- **CG-806**
- Venetoclax
- Cell lysis buffer
- Protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-BCL-2, anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-BIM, anti-p-FLT3, anti-p-BTK, and anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Cell Treatment and Lysis: Treat cells with **CG-806**, venetoclax, or the combination for 24-48 hours. Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting:
  - Separate the protein lysates by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin).

## Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of **CG-806** and Venetoclax in Cancer Cell Lines

Cell Line	CG-806 IC50 (nM)	Venetoclax IC50 (nM)
MV4-11		
MOLM-13		
OCI-AML3		

Table 2: Combination Index (CI) Values for **CG-806** and Venetoclax Combination

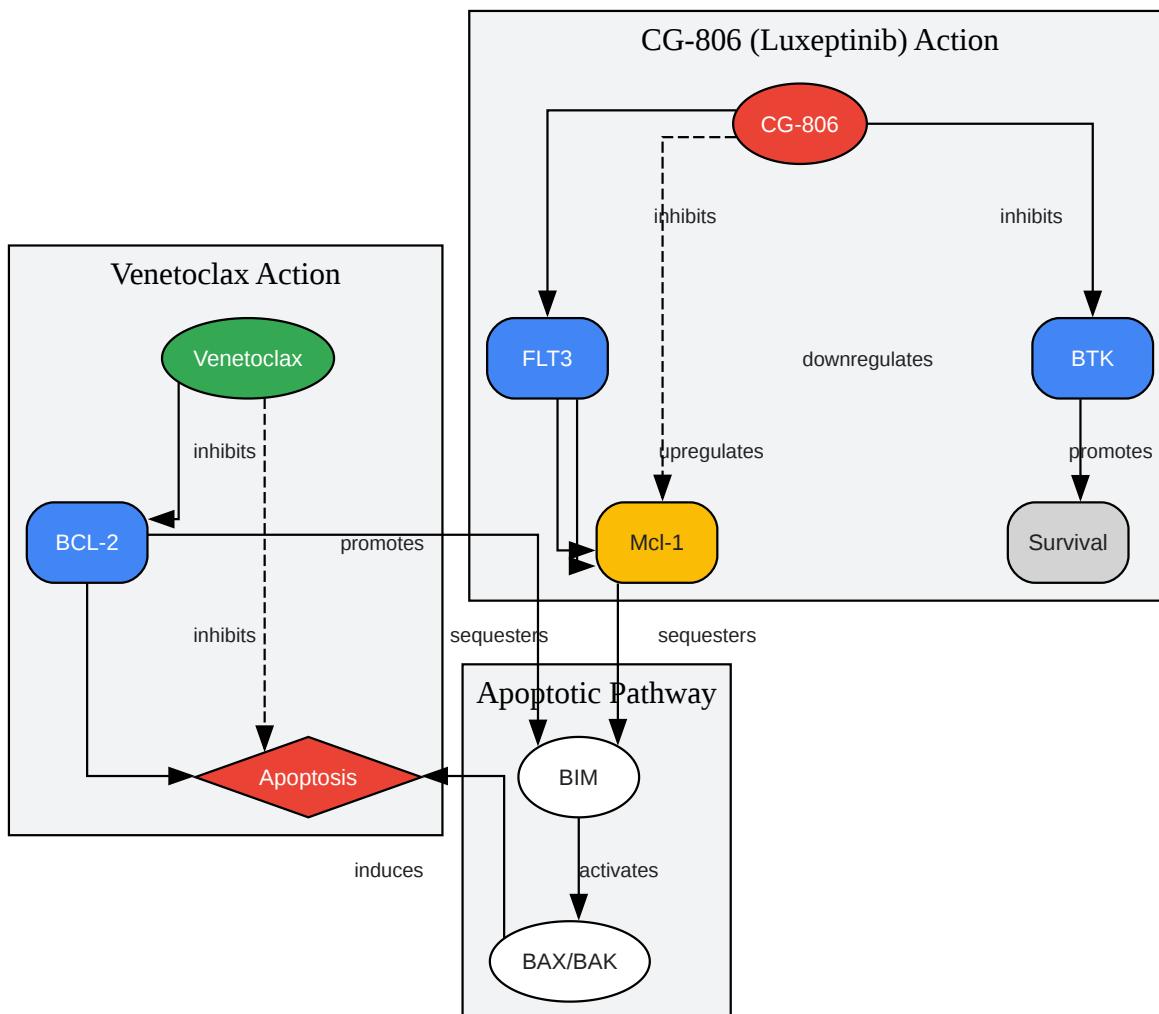
Cell Line	F <sub>a</sub> = 0.5	F <sub>a</sub> = 0.75	F <sub>a</sub> = 0.9	Synergy Interpretation
MV4-11				
MOLM-13				
OCI-AML3				
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. <a href="#">[15]</a> <a href="#">[18]</a>				

Table 3: Percentage of Apoptotic Cells after Treatment

Treatment	% Early Apoptosis	% Late Apoptosis	Total Apoptosis (%)
Vehicle Control			
CG-806			
Venetoclax			
CG-806 + Venetoclax			

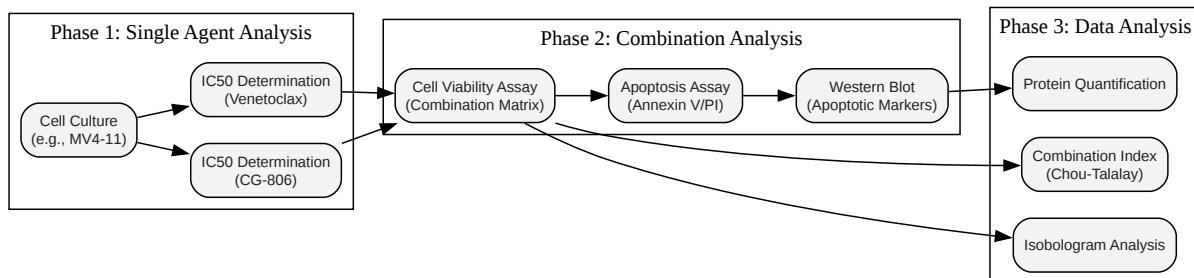
## Visualization of Pathways and Workflows

### Signaling Pathways

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Caption: Signaling pathways of **CG-806** and venetoclax leading to apoptosis.

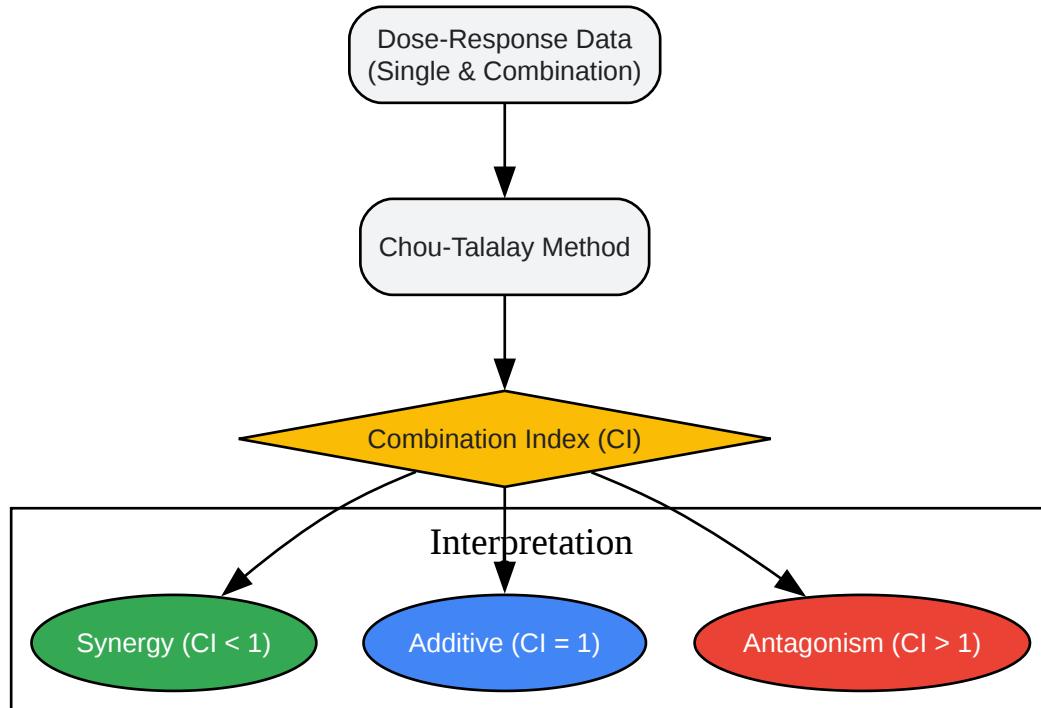
## Experimental Workflow



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Caption: Experimental workflow for assessing **CG-806** and venetoclax synergy.

## Synergy Analysis Logic



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Caption: Logical flow of synergy determination using the Combination Index.

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